molecular formula C11H13N7 B2358529 N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-66-5

N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2358529
CAS No.: 1021206-66-5
M. Wt: 243.274
InChI Key: HPFFHTSSDRSFRG-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a synthetic organic compound that features both imidazole and pyrazolopyrimidine moieties. These structural components are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions:

    Formation of the Imidazole Derivative: The initial step involves the preparation of 3-(1H-imidazol-1-yl)propylamine. This can be achieved through the alkylation of imidazole with 3-chloropropylamine under basic conditions.

    Synthesis of Pyrazolopyrimidine Core: The pyrazolopyrimidine core is synthesized separately, often starting from commercially available pyrazole and pyrimidine derivatives. A common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Coupling Reaction: The final step is the coupling of the imidazole derivative with the pyrazolopyrimidine core. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazole and pyrazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential as a therapeutic agent. The imidazole and pyrazolopyrimidine rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers with enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: can be compared with other imidazole and pyrazolopyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a broader range of biological targets compared to its individual components. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7/c1(4-18-5-3-12-8-18)2-13-10-9-6-16-17-11(9)15-7-14-10/h3,5-8H,1-2,4H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFFHTSSDRSFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC=NC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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